Methyl I+/--hydroxy-2-methoxy-4-pyridineacetate
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Overview
Description
Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate is an organic compound with the molecular formula C9H11NO4. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and a hydroxyacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of 2-methoxy-4-methylpyridine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved in its action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxypyridin-4-yl)acetate
- 2-Hydroxy-4-methylpyridine
Uniqueness
Methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of functional groups that make it valuable in various chemical and biological studies.
Properties
CAS No. |
123148-69-6 |
---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(2-methoxypyridin-4-yl)acetate |
InChI |
InChI=1S/C9H11NO4/c1-13-7-5-6(3-4-10-7)8(11)9(12)14-2/h3-5,8,11H,1-2H3 |
InChI Key |
OUJOJGMVYCJMFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C(C(=O)OC)O |
Origin of Product |
United States |
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